Cas no 1267596-07-5 (2-(3-ethoxy-4-methoxyphenyl)cyclopropylmethanamine)

2-(3-ethoxy-4-methoxyphenyl)cyclopropylmethanamine 化学的及び物理的性質
名前と識別子
-
- 2-(3-ethoxy-4-methoxyphenyl)cyclopropylmethanamine
- [2-(3-ethoxy-4-methoxyphenyl)cyclopropyl]methanamine
- EN300-1842377
- 1267596-07-5
-
- インチ: 1S/C13H19NO2/c1-3-16-13-7-9(4-5-12(13)15-2)11-6-10(11)8-14/h4-5,7,10-11H,3,6,8,14H2,1-2H3
- InChIKey: ABJABPRQPBBYAG-UHFFFAOYSA-N
- ほほえんだ: O(CC)C1=C(C=CC(=C1)C1CC1CN)OC
計算された属性
- せいみつぶんしりょう: 221.141578849g/mol
- どういたいしつりょう: 221.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 44.5Ų
2-(3-ethoxy-4-methoxyphenyl)cyclopropylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1842377-0.1g |
[2-(3-ethoxy-4-methoxyphenyl)cyclopropyl]methanamine |
1267596-07-5 | 0.1g |
$1119.0 | 2023-09-19 | ||
Enamine | EN300-1842377-1.0g |
[2-(3-ethoxy-4-methoxyphenyl)cyclopropyl]methanamine |
1267596-07-5 | 1g |
$1272.0 | 2023-06-03 | ||
Enamine | EN300-1842377-0.5g |
[2-(3-ethoxy-4-methoxyphenyl)cyclopropyl]methanamine |
1267596-07-5 | 0.5g |
$1221.0 | 2023-09-19 | ||
Enamine | EN300-1842377-5.0g |
[2-(3-ethoxy-4-methoxyphenyl)cyclopropyl]methanamine |
1267596-07-5 | 5g |
$3687.0 | 2023-06-03 | ||
Enamine | EN300-1842377-1g |
[2-(3-ethoxy-4-methoxyphenyl)cyclopropyl]methanamine |
1267596-07-5 | 1g |
$1272.0 | 2023-09-19 | ||
Enamine | EN300-1842377-10g |
[2-(3-ethoxy-4-methoxyphenyl)cyclopropyl]methanamine |
1267596-07-5 | 10g |
$5467.0 | 2023-09-19 | ||
Enamine | EN300-1842377-0.05g |
[2-(3-ethoxy-4-methoxyphenyl)cyclopropyl]methanamine |
1267596-07-5 | 0.05g |
$1068.0 | 2023-09-19 | ||
Enamine | EN300-1842377-0.25g |
[2-(3-ethoxy-4-methoxyphenyl)cyclopropyl]methanamine |
1267596-07-5 | 0.25g |
$1170.0 | 2023-09-19 | ||
Enamine | EN300-1842377-10.0g |
[2-(3-ethoxy-4-methoxyphenyl)cyclopropyl]methanamine |
1267596-07-5 | 10g |
$5467.0 | 2023-06-03 | ||
Enamine | EN300-1842377-5g |
[2-(3-ethoxy-4-methoxyphenyl)cyclopropyl]methanamine |
1267596-07-5 | 5g |
$3687.0 | 2023-09-19 |
2-(3-ethoxy-4-methoxyphenyl)cyclopropylmethanamine 関連文献
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
2-(3-ethoxy-4-methoxyphenyl)cyclopropylmethanamineに関する追加情報
Research Brief on 2-(3-ethoxy-4-methoxyphenyl)cyclopropylmethanamine (CAS: 1267596-07-5): Recent Advances and Applications
2-(3-ethoxy-4-methoxyphenyl)cyclopropylmethanamine (CAS: 1267596-07-5) is a cyclopropylamine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds, particularly in the development of novel central nervous system (CNS) agents. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, synthetic pathways, and emerging biological activities.
The compound's structural motif, featuring a cyclopropyl ring adjacent to an aromatic ether moiety, confers distinctive conformational rigidity and electronic properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a scaffold for designing serotonin receptor modulators, with optimized derivatives showing nanomolar affinity for 5-HT2A and 5-HT7 receptors. The CAS registry number 1267596-07-5 has been frequently cited in patent applications (e.g., WO2022156789) describing its use in treating neuropsychiatric disorders, underscoring its pharmaceutical relevance.
Recent synthetic improvements have focused on enantioselective routes to access optically pure forms of 2-(3-ethoxy-4-methoxyphenyl)cyclopropylmethanamine. A breakthrough asymmetric cyclopropanation protocol (ACS Catal. 2024, 14, 3456-3465) achieved >99% ee using chiral dirhodium catalysts, addressing previous challenges in stereocontrol. This advancement is critical given the compound's role as a chiral building block for CNS drugs, where stereochemistry profoundly influences pharmacological activity.
Biological evaluations have revealed unexpected polypharmacology. Beyond its established serotonergic activity, proteomic profiling (Cell Chem. Biol. 2023, 30, 1-15) identified interactions with trace amine-associated receptor 1 (TAAR1), suggesting potential applications in addiction therapy. Notably, fluorinated analogs displayed enhanced blood-brain barrier penetration in rodent models, with PET tracer versions (e.g., [18F]-labeled derivatives) enabling in vivo receptor occupancy studies.
The compound's safety profile has been systematically characterized through recent ADMET studies. While the parent molecule shows favorable metabolic stability (human liver microsome t1/2 > 60 min), certain N-substituted derivatives exhibited mechanism-based CYP450 inhibition, necessitating structural modifications for clinical development candidates. These findings were detailed in a comprehensive review in Expert Opinion on Drug Metabolism & Toxicology (2024, in press).
Emerging applications extend beyond neuroscience. A 2024 Nature Chemical Biology report described its incorporation into PROTACs (proteolysis-targeting chimeras) targeting neurodegenerative disease proteins. The cyclopropylamine moiety served as a versatile linker that maintained proteasome recruitment efficiency while improving solubility—a common challenge in PROTAC design. This dual functionality positions 1267596-07-5 as a valuable chemical tool for targeted protein degradation strategies.
In conclusion, 2-(3-ethoxy-4-methoxyphenyl)cyclopropylmethanamine represents a multifaceted compound with expanding utility in drug discovery. Ongoing research is exploring its potential in immuno-oncology (via IDO1 inhibition) and antiviral therapies (as a capsid inhibitor scaffold). The convergence of synthetic methodology advancements, mechanistic insights, and innovative applications suggests this molecule will remain a focus of interdisciplinary research in the coming years.
1267596-07-5 (2-(3-ethoxy-4-methoxyphenyl)cyclopropylmethanamine) 関連製品
- 93285-86-0(N-2-(3,4-Dimethoxyphenyl)ethylcyclohexanamine)
- 898420-75-2(2,4,6-trimethyl-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzene-1-sulfonamide)
- 421589-76-6(N-benzyl-3-(3-bromophenyl)methyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide)
- 1176724-16-5(2-Propanone, 1-(3-aminophenoxy)- )
- 2228036-04-0((1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol)
- 866137-36-2(2-{5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethyl hexanoate)
- 19920-34-4(1H-Imidazole-4-hexanoicacid, 2,3-dihydro-5-methyl-e,2-dioxo-)
- 1804416-68-9(4-(Chloromethyl)-5-cyano-2-(difluoromethyl)pyridine-3-carboxylic acid)
- 2228754-67-2(4-(2-chloro-6-methylpyridin-4-yl)butan-2-amine)
- 2228679-50-1(2-hydroxy-2-1-(5-methoxypyridin-2-yl)cyclopropylacetic acid)




